
The Evolutionary Enigma of GULO Gene Loss: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gulonolactone

Cat. No.: B014833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
The inability of humans and certain other species to synthesize vitamin C is a well-documented

evolutionary anomaly. This loss-of-function is attributed to inactivating mutations in the gene

encoding L-gulonolactone oxidase (GULO), the enzyme responsible for the final step in

ascorbic acid biosynthesis. While seemingly a disadvantage, the persistence of this trait in

multiple independent evolutionary lineages suggests potential selective advantages. This

technical guide delves into the core aspects of GULO gene loss, presenting quantitative data,

detailed experimental protocols, and visual representations of the associated biochemical

pathways and experimental workflows. This document is intended to serve as a comprehensive

resource for researchers, scientists, and drug development professionals investigating the

multifaceted implications of this pivotal evolutionary event.

The Biochemical Consequence of GULO Gene Loss
The GULO gene encodes the enzyme L-gulonolactone oxidase, which catalyzes the

conversion of L-gulono-γ-lactone into ascorbic acid (vitamin C).[1] In species with a functional

GULO gene, this process primarily occurs in the liver or kidneys.[1] The loss of a functional

GULO gene renders these species entirely dependent on dietary sources of vitamin C to

prevent the fatal deficiency disease, scurvy.[1][2]
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The inactivation of the GULO gene is not a singular event in evolutionary history but has

occurred independently in several distinct lineages. This phenomenon of convergent evolution

underscores the potential for adaptive benefits associated with the loss of vitamin C synthesis.

Species known to possess a non-functional GULO gene or its pseudogene remnant include:

Primates: Humans and other haplorrhine primates (tarsiers, monkeys, and apes) share

inactivating mutations in the GULO pseudogene (GULOP).[3][4] The loss of GULO activity in

the primate order is estimated to have occurred approximately 63 million years ago.[3]

Guinea Pigs: These rodents independently lost the ability to synthesize vitamin C around 20

million years ago and are a common animal model for studying the effects of vitamin C

deficiency.[3]

Bats: Certain species of bats, particularly fruit bats, have also lost GULO function.[5][6]

Birds: Some passerine birds have experienced independent losses of the GULO gene.[7]

Fish: Teleost fishes appear to lack the GULO gene altogether.[8]

Quantitative Data Summary
The following tables summarize key quantitative data related to GULO gene loss and its

physiological consequences, primarily derived from studies on GULO knockout mice, a

valuable animal model for research in this field.

Table 1: GULO Pseudogene Sequence Identity in
Primates

Species Comparison GULO Region Identity Upstream Region Identity

Human vs. Chimpanzee 84% 68%

Human vs. Gorilla 87% 73%

Data sourced from studies on primate GULO pseudogene sequences.[9][10]
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Table 2: Effects of Vitamin C Supplementation on
GULO-/- Mice

Parameter Wild-Type (WT)
GULO-/-
(0.01% Vit C)

GULO-/- (0.4%
Vit C)

GULO-/- (No
Vit C)

Median Lifespan Not specified
Increased with

dose
Similar to WT

Significantly

reduced

Serum Ascorbate Normal

~100-fold

increase vs.

depleted

Similar to WT
Sub-scurvy

levels (<30µM)

Body Weight Normal Lower than WT Lower than WT
Significantly

leaner

Spleen Weight Normal
Significantly

increased vs. WT

Not significantly

different
-

Kidney Weight Normal

Significantly

decreased vs.

WT

Significantly

decreased vs.

WT

Increased vs.

WT

Data compiled from studies on GULO knockout mice with varying levels of vitamin C

supplementation in drinking water.[5][11]

Table 3: Oxidative Stress Markers in GULO-/- Mice
Marker Tissue GULO-/- (Low Vit C) vs. WT

Methionine-sulfoxide (Met-

SO)/Methionine (Met) Ratio
Serum Significantly increased

Malondialdehyde (MDA) Liver, Cerebellum Significantly increased

F2-isoprostanes Cortex Significantly increased

Total Glutathione Cortex, Cerebellum, Liver Increased (compensatory)

Reactive Oxygen Species

(ROS)
Liver Increased
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Data from studies investigating oxidative stress in GULO knockout mice with low or no vitamin

C supplementation.[2][11][12]

Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of GULO gene

loss and vitamin C metabolism.

GULO Knockout Mouse Model Studies
Animal Model: GULO-/- mice, which lack the ability to synthesize vitamin C, are a well-

established model.[13] These mice require dietary vitamin C supplementation for survival.

Diet and Supplementation: Mice are typically maintained on an ascorbate-free purified diet.

[14] Vitamin C is provided in the drinking water at varying concentrations, such as 330 mg/L

for sufficient levels and 16.5 mg/L or 99 mg/L for deficient levels, to study the effects of

varying ascorbate status.[15]

Experimental Timeline: For developmental studies, breeding pairs are provided with specific

vitamin C concentrations, and tissues from pups are collected at various postnatal days.[15]

For adult studies, mice are maintained on a specific vitamin C regimen for a set period

before experimental procedures like nerve crush surgery or behavioral testing.[15]

Sample Collection: Blood, liver, brain, and other organs are collected for analysis of vitamin

C levels, oxidative stress markers, and gene expression.

Measurement of Ascorbic Acid (Vitamin C)
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: This is a

sensitive and specific method for quantifying ascorbate in biological samples like plasma,

tissues, and erythrocytes.[16][17]

Sample Preparation: Tissues are homogenized, and samples are treated to stabilize

ascorbate. For erythrocyte analysis, red blood cells are washed and lysed.

Chromatography: Samples are injected into an HPLC system with a reverse-phase

column.
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Detection: An electrochemical detector is used to measure the ascorbate concentration

based on its electrochemical properties.

Quantification: Ascorbate levels are determined by comparing the peak area to a standard

curve of known ascorbate concentrations.

Plate Reader Assay: A colorimetric microplate assay provides a more rapid method for

determining intracellular and extracellular ascorbate.[18]

Principle: The assay is based on the reduction of Fe(III) to Fe(II) by ascorbate, followed by

the formation of a colored complex with a chromogenic agent like ferene-S.

Procedure: Samples and standards are added to a 96-well plate. Reagents are added in a

specific sequence, and the absorbance is read at a specific wavelength (e.g., 593 nm).

Specificity: Ascorbate oxidase (AO) can be used in parallel wells to specifically degrade

ascorbate, allowing for the subtraction of any background signal.

Analysis of GULO Gene and Pseudogene Sequences
Sequence Acquisition: GULO and GULOP sequences can be obtained from genomic

databases like NCBI and Ensembl.

Sequence Alignment and Comparison: Tools like BLAST and sequence alignment software

are used to compare the GULO/GULOP sequences between different species to identify

mutations, insertions, deletions, and overall sequence identity.[19][20]

Phylogenetic Analysis: The evolutionary history and relationship of GULO/GULOP

sequences across different species can be inferred using phylogenetic analysis methods.

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways

affected by GULO gene loss and a typical experimental workflow for studying its

consequences.

Vitamin C Synthesis Pathway and GULO Gene Loss
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Vitamin C Deficiency (due to GULO loss)
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Experimental Setup

Intervention / Monitoring

Data Collection and Analysis

Outcome

Breed GULO+/- mice to
generate GULO-/- and WT offspring

Place mice on ascorbate-free diet

Provide Vitamin C in drinking water
(e.g., control vs. deficient groups)

Monitor body weight, health,
and behavioral phenotypes

Apply experimental stressor
(e.g., nerve injury, drug treatment)

Collect blood and tissues
at specific time points

Measure Vitamin C levels (HPLC)
and oxidative stress markers

Analyze gene expression
(e.g., microarray, RNA-seq)

Perform histological analysis
of tissues

Interpret data to understand
physiological consequences of

Vitamin C deficiency
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Vitamin C Deficiency - Nutritional Disorders - MSD Manual Professional Edition
[msdmanuals.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. scienceandculture.com [scienceandculture.com]

5. The Analysis of Vitamin C Concentration in Organs of Gulo-/- Mice Upon Vitamin C
Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

6. Effect of vitamin C deficiency during postnatal development on adult behavior: functional
phenotype of Gulo-/- knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

7. A Simple and Sensitive Assay for Ascorbate Using a Plate Reader - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. The Human GULO Pseudogene&hellip;Evidence for Evolutionary Discontinuity and
Genetic Entropy | The Institute for Creation Research [icr.org]

10. Sandwalk: Creationists questioning pseudogenes: the GULO pseudogene
[sandwalk.blogspot.com]

11. Vitamin C modulates the metabolic and cytokine profiles, alleviates hepatic endoplasmic
reticulum stress, and increases the life span of Gulo−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

12. Low ascorbic acid and increased oxidative stress in gulo−/− mice during development -
PMC [pmc.ncbi.nlm.nih.gov]

13. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

14. Effect of vitamin C deficiency during postnatal development on adult behavior: functional
phenotype of Gulo(−/−) knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b014833?utm_src=pdf-custom-synthesis
https://www.msdmanuals.com/professional/nutritional-disorders/vitamin-deficiency-dependency-and-toxicity/vitamin-c-deficiency
https://www.msdmanuals.com/professional/nutritional-disorders/vitamin-deficiency-dependency-and-toxicity/vitamin-c-deficiency
https://www.researchgate.net/publication/45090950_Low_ascorbic_acid_and_increased_oxidative_stress_in_Gulo_mice_during_development
https://www.researchgate.net/publication/370047227_Cell_signaling_pathways_based_on_vitamin_C_and_their_application_in_cancer_therapy
https://scienceandculture.com/2012/02/gulo_shared_mut/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3329599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3329599/
https://pubmed.ncbi.nlm.nih.gov/22296218/
https://pubmed.ncbi.nlm.nih.gov/22296218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2129083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2129083/
https://www.researchgate.net/figure/List-of-KEGG-Pathways-in-Vitamin-C-Associated-KIRC_tbl2_395698423
https://www.icr.org/article/human-gulo-pseudogeneevidence-for-evolutionary//1000
https://www.icr.org/article/human-gulo-pseudogeneevidence-for-evolutionary//1000
https://sandwalk.blogspot.com/2017/10/creationists-questioning-pseudogenes_28.html?m=1
https://sandwalk.blogspot.com/2017/10/creationists-questioning-pseudogenes_28.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4833140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4833140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2914834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2914834/
https://en.wikipedia.org/wiki/L-gulonolactone_oxidase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3325330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3325330/
https://www.researchgate.net/figure/Experimental-timeline-and-design-for-mouse-experiments-In-Experiment-1-adult-Gulo_fig1_340229825
https://www.researchgate.net/figure/Changes-in-steady-state-ascorbate-concentrations-during-the-two-week-study-A-Fasting_fig2_339092958
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular
Distribution of Sodium-Dependent Vitamin C Transporter 2 [mdpi.com]

18. A Rapid and Specific Microplate Assay for the Determination of Intra- and Extracellular
Ascorbate in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

19. scribd.com [scribd.com]

20. Conservation of a Chromosome 8 Inversion and Exon Mutations Confirm Common
Gulonolactone Oxidase Gene Evolution Among Primates, Including H. Neanderthalensis -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Evolutionary Enigma of GULO Gene Loss: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014833#the-evolutionary-significance-of-gulo-gene-
loss]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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